molecular formula C18H13Cl2F3N2O3 B12412542 Nav1.8-IN-2

Nav1.8-IN-2

Cat. No.: B12412542
M. Wt: 433.2 g/mol
InChI Key: AHMFIVOVWPKBNX-GJZGRUSLSA-N
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Description

Nav1.8-IN-2 is a small-molecule inhibitor targeting the voltage-gated sodium channel subtype Nav1.8. This channel is primarily expressed in the peripheral nervous system, particularly in nociceptive neurons, and plays a crucial role in the transmission of pain signals. This compound has garnered significant interest due to its potential as a non-opioid analgesic for the treatment of various pain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nav1.8-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

Nav1.8-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

Nav1.8-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Nav1.8-IN-2 exerts its effects by selectively inhibiting the Nav1.8 sodium channel. This inhibition prevents the influx of sodium ions into nociceptive neurons, thereby reducing their excitability and the transmission of pain signals. The molecular targets of this compound include the pore-forming alpha subunit of the Nav1.8 channel, and the pathways involved in its action are primarily related to the modulation of neuronal membrane potentials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nav1.8-IN-2 is unique due to its high selectivity for the Nav1.8 sodium channel, which minimizes off-target effects and reduces the risk of side effects commonly associated with non-selective sodium channel inhibitors. This selectivity makes this compound a promising candidate for the development of safer and more effective pain therapeutics .

Properties

Molecular Formula

C18H13Cl2F3N2O3

Molecular Weight

433.2 g/mol

IUPAC Name

(5S)-N-[(S)-(4-chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-oxo-1,3-oxazolidine-5-carboxamide

InChI

InChI=1S/C18H13Cl2F3N2O3/c19-11-4-1-9(2-5-11)15(25-16(26)14-8-24-17(27)28-14)10-3-6-13(20)12(7-10)18(21,22)23/h1-7,14-15H,8H2,(H,24,27)(H,25,26)/t14-,15-/m0/s1

InChI Key

AHMFIVOVWPKBNX-GJZGRUSLSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1)C(=O)N[C@@H](C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1C(OC(=O)N1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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